molecular formula C52H44F12FeO2P2 B12280787 [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

Cat. No.: B12280787
M. Wt: 1046.7 g/mol
InChI Key: SFEINFLBDYXNGU-UHFFFAOYSA-N
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Description

The compound [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) is a complex organometallic compound It features a central iron atom coordinated with cyclopentadienyl and phosphane ligands, which are further substituted with trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) typically involves the following steps:

    Formation of the cyclopentadienyl ligand: This can be achieved through the reaction of cyclopentadiene with a suitable base.

    Coordination to iron: The cyclopentadienyl ligand is then coordinated to an iron(II) center, often using iron(II) chloride as a precursor.

    Substitution with phosphane ligands: The phosphane ligands, substituted with trifluoromethyl and methoxy groups, are introduced through a ligand exchange reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to a higher oxidation state.

    Reduction: The compound can be reduced, potentially altering the coordination environment of the iron center.

    Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an iron(III) complex, while reduction could produce an iron(I) species.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a catalyst in various organic transformations. Its unique ligand environment can provide selectivity and efficiency in catalytic processes.

Biology and Medicine

While specific applications in biology and medicine are less common, organometallic compounds similar to this one are being explored for their potential in drug delivery and as therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) exerts its effects involves the coordination of the iron center with the ligands. This coordination can influence the electronic properties of the iron, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl-iron structure.

    Bis(triphenylphosphine)iron(II) chloride: Another iron-phosphane complex with different substituents on the phosphane ligands.

Uniqueness

The uniqueness of [2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) lies in its specific ligand environment, which can provide distinct reactivity and selectivity in chemical reactions compared to other similar compounds.

Properties

Molecular Formula

C52H44F12FeO2P2

Molecular Weight

1046.7 g/mol

IUPAC Name

[2-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/q2*-1;+2

InChI Key

SFEINFLBDYXNGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C-]3C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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